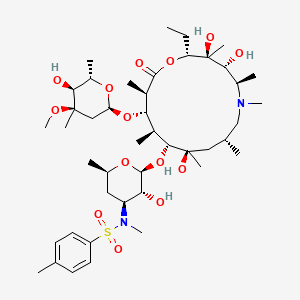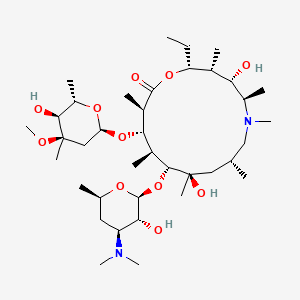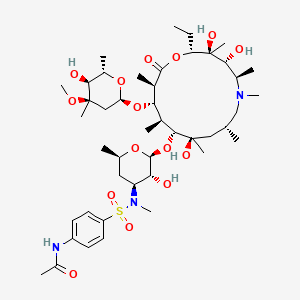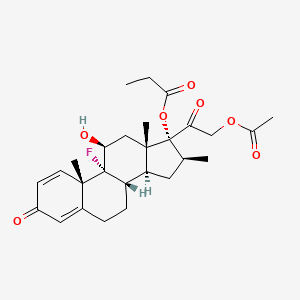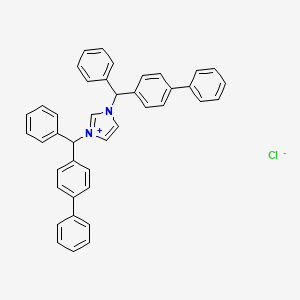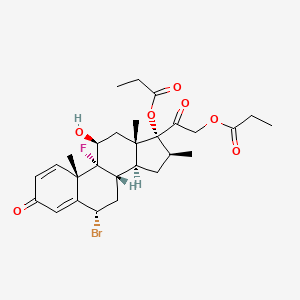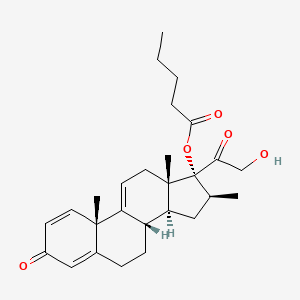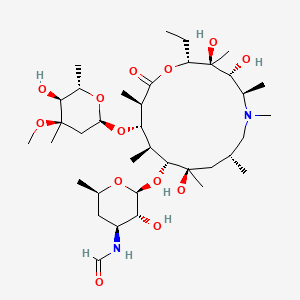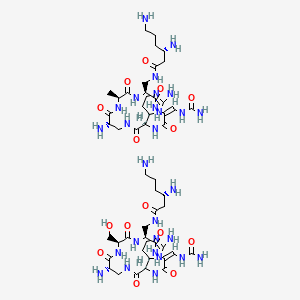
Cefotaxim-Verunreinigung D Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefotaxime Sodium is a semisynthetic, broad-spectrum cephalosporin antibiotic for parenteral administration . It is used to treat a wide variety of bacterial infections . The impurities in Cefotaxime Sodium are often polymerized impurities, including dimers, trimers, tetramers, and so on .
Synthesis Analysis
The chemical structure of the cefotaxime dimer and cefotaxime trimer impurities were prepared and validated . A polymer stock solution of cefotaxime sodium was obtained using a concentrated solution degradation method . The cefotaxime dimer and trimer impurities were separated and purified by preparative reversed-high-performance liquid chromatograph (RP-HPLC), and the pure cefotaxime dimer and trimer were obtained by a freeze-drying method .Molecular Structure Analysis
The two impurities were characterized by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, mass spectroscopy, and nuclear magnetic resonance (NMR, including one-dimensional and two-dimensional NMR) . The groups corresponding to the characteristic absorption peaks in the UV and IR spectra were analyzed, and the 1 H and 13 C NMR signals were assigned .Chemical Reactions Analysis
Polymer impurities, mainly including dimers, trimers, tetramer, and so on, are generated through covalent polymerization between β-lactam antibiotic drug molecules . β-lactam antibiotic molecules typically contain free polar groups such as amino and carboxyl groups, as well as structurally unstable quaternary lactam rings and easy-to-fall-off three-digit side chain groups .Physical and Chemical Properties Analysis
The polymerized impurities in cefotaxime sodium and cefepime were co-eluted with other small molecular weight impurities with high polarity in HPSEC, leading to a poor specificity .Wissenschaftliche Forschungsanwendungen
Studie über allergieauslösende Polymerverunreinigungen
Cefotaxim-Verunreinigung D Natriumsalz wird in der Studie über allergieauslösende Polymerverunreinigungen in Cefotaxim-Natrium-Medikamenten verwendet {svg_1}. Die Verunreinigungen, einschließlich Cefotaxim-Dimer und -Trimer, werden hergestellt und ihre chemischen Strukturen werden validiert {svg_2}. Diese Forschung ist wichtig für die Untersuchung der Strukturen und der Qualitätskontrolle von Polymerverunreinigungen in Cephalosporin-Arzneimitteln {svg_3}.
Analyse von Abbauverunreinigungen
This compound wird zur Bestimmung von Cefotaxim-Natrium in Gegenwart seiner Abbauverunreinigungen verwendet {svg_4}. Zu diesem Zweck wurden vier umweltfreundliche, kostengünstige und schnelle, stabilitätsindizierende UV-VIS-spektrophotometrische Methoden validiert {svg_5}.
Studie über pathogene halophile Vibrionen
Cefotaxim und andere Antibiotika wurden verwendet, um die Empfindlichkeit potenziell pathogener halophiler Vibrionen zu untersuchen, die aus Meeresfrüchten isoliert wurden {svg_6}. Dies hilft, die Wirksamkeit dieser Antibiotika gegen solche Krankheitserreger zu verstehen {svg_7}.
Behandlung von Salmonella Typhi-infizierten humanen monocytenabgeleiteten Makrophagen
Eine In-vitro-Studie zur Behandlung von Salmonella typhi-infizierten humanen monocytenabgeleiteten Makrophagen mit Cefotaxim wurde veröffentlicht {svg_8}. Dies liefert Einblicke in die potenziellen therapeutischen Anwendungen von Cefotaxim {svg_9}.
Studie zum Verhalten von Clostridium Difficile
Cefotaxim wurde verwendet, um das Verhalten des Krankheitserregers Clostridium difficile und der Komponenten der normalen Darmbakterien in einem dreistufigen Chemostatmodell des menschlichen Darms zu untersuchen {svg_10}. Dies hilft, die Auswirkungen von Antibiotika auf die Darmmikrobiota zu verstehen {svg_11}.
Antibakterielle Verbindung gegen gramnegative Bakterien
This compound ist eine wirksame antibakterielle Verbindung, die gegen gramnegative Bakterien wirkt {svg_12}. Es wurde für die Pflanzenzellkultur und menschliche Zelllinien in vitro verwendet {svg_13}.
Wirkmechanismus
Target of Action
Cefotaxime, the parent compound of Cefotaxime Impurity D Sodium Salt, primarily targets bacterial cell walls. It has a particular potency against Gram-negative bacteria such as Enterobacteriaceae, Haemophilus influenzae, Moraxella (Branhamella) catarrhalis, and Neisseria species . It is also active against some Gram-positive bacteria such as staphylococci and streptococci .
Mode of Action
The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III . It inhibits bacterial cell wall synthesis by binding to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Biochemical Pathways
Cefotaxime, like other β-lactam antibiotics, interferes with the final stage of bacterial cell wall synthesis. This interference triggers an autolytic effect in the bacteria, leading to bacterial cell death
Pharmacokinetics
Following intramuscular administration of a single dose of cefotaxime, mean peak serum concentrations are attained within 30 minutes . The main pharmacokinetic parameters of cefotaxime had no significant difference between different dose cohorts and between genders . There was no difference in trough concentrations on days 6, 7, and 8 . The renal cumulative excretion ratios were (51.7 ± 6.2)% for cefotaxime .
Result of Action
The result of cefotaxime’s action is the inhibition of bacterial growth and proliferation, leading to bacterial cell death. This is due to the disruption of the bacterial cell wall synthesis, which is crucial for the bacteria’s survival .
Action Environment
Environmental factors can influence the action of Cefotaxime Impurity D Sodium Salt. For instance, the raw materials and preparation process of β-lactam antibiotics may result in polymer impurities during production, transportation, storage, and even use . These impurities, including dimers, trimers, tetramers, and so on, are generated through covalent polymerization between β-lactam antibiotic drug molecules . The stability of Cefotaxime Impurity D Sodium Salt under different environmental conditions is a topic that warrants further investigation.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cefotaxime Impurity D Sodium Salt plays a significant role in biochemical reactions, particularly in the context of antibiotic activity. It interacts with various enzymes, proteins, and other biomolecules. The compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Additionally, Cefotaxime Impurity D Sodium Salt may interact with other biomolecules involved in bacterial metabolism and resistance mechanisms.
Cellular Effects
Cefotaxime Impurity D Sodium Salt affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell death. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PBPs by Cefotaxime Impurity D Sodium Salt can trigger stress responses in bacteria, leading to changes in gene expression and metabolic adaptations . In mammalian cells, the compound may have limited direct effects, but its presence can influence the overall cellular environment by affecting the microbiome and immune responses.
Molecular Mechanism
The molecular mechanism of action of Cefotaxime Impurity D Sodium Salt involves binding interactions with penicillin-binding proteins (PBPs) in bacterial cell walls. By inhibiting these proteins, the compound prevents the cross-linking of peptidoglycan layers, which is crucial for maintaining cell wall integrity . This inhibition leads to the accumulation of cell wall precursors, triggering autolytic enzymes that degrade the cell wall and cause bacterial cell lysis. Additionally, Cefotaxime Impurity D Sodium Salt may inhibit other enzymes involved in bacterial metabolism, further contributing to its antibacterial activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cefotaxime Impurity D Sodium Salt can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Cefotaxime Impurity D Sodium Salt is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of degradation products . These degradation products may have different biological activities and can influence the overall efficacy and safety of the compound in long-term studies.
Dosage Effects in Animal Models
The effects of Cefotaxime Impurity D Sodium Salt vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and treats infections. At higher doses, it may cause toxic or adverse effects. Studies in animal models have shown that high doses of Cefotaxime Impurity D Sodium Salt can lead to nephrotoxicity, hepatotoxicity, and other adverse effects . It is essential to determine the optimal dosage to balance efficacy and safety in clinical applications.
Metabolic Pathways
Cefotaxime Impurity D Sodium Salt is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes deacetylation to form desacetylcefotaxime . This metabolite retains antibacterial activity and contributes to the overall efficacy of the compound. Further metabolism of desacetylcefotaxime leads to the formation of inactive metabolites, which are excreted in the urine. The metabolic pathways of Cefotaxime Impurity D Sodium Salt are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of Cefotaxime Impurity D Sodium Salt within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and cell wall, where it exerts its antibacterial effects. The distribution of Cefotaxime Impurity D Sodium Salt in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
Cefotaxime Impurity D Sodium Salt exhibits specific subcellular localization, which is crucial for its activity and function. The compound targets the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits cell wall synthesis . Additionally, it may localize to other subcellular compartments involved in bacterial metabolism and resistance mechanisms. Understanding the subcellular localization of Cefotaxime Impurity D Sodium Salt is essential for elucidating its mode of action and optimizing its therapeutic use.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cefotaxime Impurity D Sodium Salt involves the conversion of Cefotaxime Sodium Salt to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Cefotaxime Sodium Salt", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Cefotaxime Sodium Salt in water and adjust the pH to 7-8 using Sodium Hydroxide.", "Step 2: Add Hydrochloric Acid dropwise to the solution until the pH reaches 2-3.", "Step 3: Extract the solution with Methanol to obtain the impurity.", "Step 4: Convert the impurity to its Sodium Salt form by dissolving it in water and adding Sodium Hydroxide until the pH reaches 7-8.", "Step 5: Filter the solution and dry the resulting Cefotaxime Impurity D Sodium Salt." ] } | |
CAS-Nummer |
65715-12-0 |
Molekularformel |
C16H16N5O7S2. Na |
Molekulargewicht |
454.46 22.99 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, [6R-[6α,7β(E)]]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
